Isodanazol

Structural elucidation Positional isomerism Isoxazole ring fusion

Isodanazol (CAS 161696-95-3, molecular formula C₂₂H₂₇NO₂, MW 337.46) is the [2,3-c] isoxazole positional isomer of danazol, a synthetic anabolic steroid derived from ethisterone that acts as a pituitary gonadotropin suppressant. Unlike danazol—which is an approved drug substance for endometriosis, fibrocystic breast disease, and hereditary angioedema—isodanazol is not a therapeutic agent.

Molecular Formula C22H27NO2
Molecular Weight 337.5 g/mol
Cat. No. B13437320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodanazol
Molecular FormulaC22H27NO2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NOC=C5CC34C
InChIInChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-25-23-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1
InChIKeyNYOWLKLVDYXTJH-LHZXLZLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodanazol for Pharmaceutical Impurity Profiling and ANDA Reference Standard Procurement


Isodanazol (CAS 161696-95-3, molecular formula C₂₂H₂₇NO₂, MW 337.46) is the [2,3-c] isoxazole positional isomer of danazol, a synthetic anabolic steroid derived from ethisterone that acts as a pituitary gonadotropin suppressant [1]. Unlike danazol—which is an approved drug substance for endometriosis, fibrocystic breast disease, and hereditary angioedema—isodanazol is not a therapeutic agent. It was first isolated, structurally elucidated, and designated as an isomeric impurity of danazol drug substance by Balogh et al. in 1995 [1]. Isodanazol is supplied as a certified reference standard for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of danazol, with optional traceability to USP or EP pharmacopeial standards [2].

Why Isodanazol Cannot Be Substituted with Generic Danazol or Other Isoxazole Steroids in Analytical Workflows


Isodanazol is not a therapeutic substitute for danazol; it is a structurally distinct positional isomer that serves as an essential analytical reference material. Danazol drug substance contains the [2,3-d] isoxazole ring fusion, while isodanazol carries the [2,3-c] fusion, producing a fundamentally different UV chromophore and chromatographic retention behavior [1]. Generic danazol reference standards, danazol API, or other steroidal isoxazoles (e.g., androisoxazole, stanozolol) cannot substitute for isodanazol in impurity profiling workflows because they lack the specific retention time, UV spectral signature, and mass spectrometric properties required to identify and quantify this particular isomeric impurity. USP compendial specifications for danazol drug substance mandate that no single impurity exceeds 0.5%, making accurate identification and quantification of isodanazol a regulatory necessity for ANDA filers and QC laboratories [2]. Procurement of authenticated isodanazol reference material with full characterization data (NMR, HPLC, MS) is the only route to compliant impurity profiling for danazol drug products.

Isodanazol Product-Specific Quantitative Evidence Guide for Scientific Procurement Decisions


Positional Isomerism: [2,3-c] vs [2,3-d] Isoxazole Ring Fusion Differentiates Isodanazol from Danazol

Isodanazol is a positional isomer of danazol, differing solely in the attachment geometry of the isoxazole ring to the steroid nucleus. Danazol bears a [2,3-d] isoxazole (the isoxazole ring is fused across the C2–C3 positions of the A-ring), whereas isodanazol carries a [2,3-c] isoxazole (fused across the C3–C2 positions in the reverse orientation). This structural difference was definitively established by Balogh et al. (1995) using 1D and 2D NMR spectroscopy including COSY, HETCOR, and NOE measurements after preparative HPLC isolation [1]. The isomeric nature was independently confirmed by mass spectrometry, which showed identical molecular ion mass for both compounds, ruling out any covalent modification [1]. The [2,3-c] ring fusion in isodanazol versus the [2,3-d] fusion in danazol alters the electronic conjugation of the isoxazole moiety, which directly impacts all spectroscopic and chromatographic properties used in analytical workflows [1].

Structural elucidation Positional isomerism Isoxazole ring fusion

UV Spectral Differentiation: Profound Difference in Isoxazole Aromaticity Enables Unambiguous Spectroscopic Identification

The UV spectrum of isodanazol shows a profound difference compared to that of danazol, a finding that Balogh et al. attributed to the difference in aromaticity of the isoxazole rings in the two positional isomers [1]. Danazol exhibits a characteristic λmax at 285 nm (in ethanol) . Although the exact λmax of isodanazol was not reported as a discrete numerical value in the primary literature, the authors described the difference as 'profound' and supported this interpretation with quantum chemical calculations demonstrating that the [2,3-c] fusion in isodanazol produces a measurably different degree of aromatic conjugation compared to the [2,3-d] fusion in danazol [1]. This spectral differentiation allows HPLC with diode-array UV detection (HPLC-DAD) to discriminate isodanazol from danazol and from other co-eluting impurities without the need for MS confirmation in routine QC workflows [1].

UV spectroscopy Aromaticity Quantum chemical calculation Impurity identification

Quantitative HPLC Determination Down to 0.05%: Validated Sensitivity for Regulatory Impurity Threshold Compliance

Balogh et al. established that isodanazol can be quantitatively determined down to the 0.05% level using three orthogonal analytical techniques: reversed-phase HPLC, gas chromatography (GC), and thin-layer chromatography (TLC) densitometry [1]. This 0.05% detection and quantification limit is one order of magnitude below the USP compendial threshold for individual impurities in danazol drug substance, which specifies that no single impurity may exceed 0.5% [2]. The validated method provides sufficient analytical sensitivity to ensure that danazol batches meet the NMT 0.5% individual impurity specification with a comfortable safety margin. Isodanazol was originally detected as an impurity in danazol using this HPLC method, and its identity was confirmed after isolation by preparative HPLC [1].

HPLC quantification Impurity profiling LOQ TLC densitometry GC

Regulatory Reference Standard Designation for ANDA Bioequivalence and QC: Isodanazol as an Identified Specified Impurity

Isodanazol is not listed by name in the current USP danazol monograph as a specified impurity; however, it is recognized in the MeSH database as an isomeric impurity of danazol, with its structure deposited in the primary literature [1]. The USP monograph for danazol requires that chromatographic purity testing demonstrate 'no single impurity corresponding to more than 0.5%' [2]. Commercial reference standard suppliers provide isodanazol with full characterization data (NMR, MS, HPLC, UV) compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), QC applications, and ANDA submissions during commercial production of danazol, with optional traceability against USP or EP pharmacopeial standards [3]. In contrast, danazol analogs such as 21-chloro-danazol and 21-chloro-6-dehydro-danazol have been synthesized and shown to exhibit reduced progesterone receptor binding compared to danazol [4], but none have been characterized as danazol drug substance impurities requiring reference standard procurement.

ANDA submission Reference standard USP compliance DMF

Class-Level Receptor Binding Context: Danazol Exhibits Differential Affinity for Androgen vs Progestin Receptors Not Recapitulated by All Analogs

While direct receptor binding data for isodanazol has not been published, the danazol parent scaffold provides important class-level context for why isomer-specific analytical standards matter for impurity control. Danazol binds to rat androgen receptor with Ki ≈ 10⁻⁸ M and to progestin receptor with Ki ≈ 10⁻⁷ M, but does not bind estrogen receptor [1]. The biological consequences of the [2,3-c] vs [2,3-d] isoxazole ring isomerism on receptor pharmacology remain uncharacterized. Notably, a structurally related danazol analog (compound IIIc, a steroidal [2,3-d] isoxazole derivative) was reported to exhibit two-fold greater progesterone receptor binding activity than danazol itself [2], demonstrating that subtle structural modifications in the isoxazole region can produce measurable changes in receptor pharmacology. This reinforces the principle that isomeric impurities cannot be assumed to be pharmacologically inert, and that impurity profiling using authenticated isodanazol reference material is a prudent regulatory approach even in the absence of specific toxicological data.

Androgen receptor Progesterone receptor Binding affinity Structure-activity relationship

Physicochemical Property Differentiation: LogP and Lipophilicity Variation Among Danazol Derivatives Informs Isomer-Specific Analytical Behavior

The lipophilicity of danazol and its derivatives is a critical parameter governing both chromatographic retention in reversed-phase HPLC systems and biological membrane permeability. The mean experimental logP for danazol has been reported as 4.01 ± 0.51, with computational predictions (SKlogP 4.16, MlogP 4.15) in close agreement [1]. Studies on synthetic danazol derivatives have shown that structural modifications can produce measurable changes in logP; for example, compound 6 (a danazol hemisuccinate derivative) exhibited an increase in logP compared to compound 3 [2]. While the specific logP of isodanazol has not been experimentally determined, the altered electronic configuration of the [2,3-c] isoxazole ring—with quantum chemically verified differences in aromaticity compared to the [2,3-d] isomer [3]—is expected to produce a distinct logP and correspondingly distinct reversed-phase HPLC retention time. This predicted differential retention is the basis for the chromatographic separation of the two isomers demonstrated by Balogh et al. [3].

Lipophilicity LogP Chromatographic retention QSAR

Isodanazol: Best Research and Industrial Application Scenarios for Procurement Decision-Making


ANDA Submission: Impurity Profiling Reference Standard for Generic Danazol Drug Products

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for generic danazol capsules or tablets, isodanazol serves as a critical impurity reference standard. The USP danazol monograph requires chromatographic purity testing demonstrating no single impurity exceeding 0.5% [1]. Isodanazol, as the [2,3-c] positional isomer that has been isolated and identified in danazol drug substance [2], must be chromatographically resolved from the danazol API peak and quantified using a validated HPLC method. Procurement of authenticated isodanazol reference material with full Certificate of Analysis (CoA) including HPLC purity, NMR identity confirmation, and MS data enables ANDA filers to establish system suitability parameters, determine relative retention times (RRT), and validate impurity quantification methods at the required 0.05% LOQ [2].

QC Batch Release Testing: Routine Impurity Monitoring During Commercial Danazol Production

Commercial manufacturers of danazol API are required to perform batch-to-batch impurity profiling as part of QC release testing under cGMP. Isodanazol reference standard enables QC laboratories to identify and quantify this specific isomeric impurity in every production batch using validated HPLC, GC, or TLC densitometry methods with demonstrated LOQ of 0.05% [2]. The profound UV spectral difference between danazol (λmax 285 nm) and isodanazol allows HPLC-DAD peak identity confirmation without the need for MS detection in routine QC workflows, reducing per-test cost and turnaround time. Reference standard traceability to USP or EP pharmacopeial standards, available from commercial suppliers [3], supports regulatory inspection readiness.

Analytical Method Development and Validation (AMV) for Forced Degradation and Stability Studies

During forced degradation studies of danazol drug substance and drug product, isodanazol reference material serves as a key marker for evaluating method specificity. The demonstrated chromatographic separation of danazol and its [2,3-c] isomeric impurity under reversed-phase HPLC conditions [2] provides a benchmark for assessing whether stability-indicating methods can adequately resolve the API from its isomeric impurity under various stress conditions (heat, light, oxidation, humidity). The quantum chemically verified difference in isoxazole ring aromaticity [2] further predicts differential photostability and oxidative degradation susceptibility between the two isomers, making isodanazol an essential tool for photostability studies such as those conducted under ICH Q1B guidelines.

Academic and Industrial Research on Isoxazole Positional Isomer Structure-Activity Relationships

For medicinal chemistry and pharmacology research groups investigating the structure-activity relationships (SAR) of steroidal isoxazoles, isodanazol represents a uniquely valuable probe compound. The [2,3-c] vs [2,3-d] isoxazole ring fusion difference between isodanazol and danazol [2] provides a clean isosteric comparison to interrogate how isoxazole orientation affects androgen receptor binding (danazol Ki ≈ 10⁻⁸ M), progestin receptor binding (danazol Ki ≈ 10⁻⁷ M), and downstream gonadotropin suppression [4]. The demonstrated sensitivity of progesterone receptor binding to minor structural modifications in danazol analogs—compound IIIc showed 2-fold greater activity than danazol, while 21-chloro-danazol was less active [5][6]—further validates the scientific value of isodanazol as a SAR tool compound. Procurement of high-purity isodanazol reference material enables rigorous receptor binding and cell-based assay studies to characterize the pharmacological consequences of isoxazole positional isomerism.

Quote Request

Request a Quote for Isodanazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.